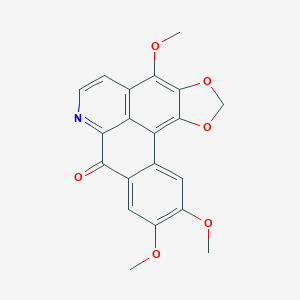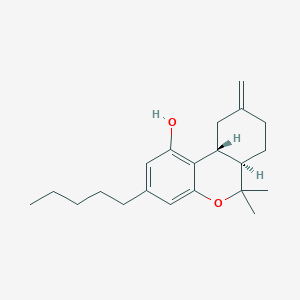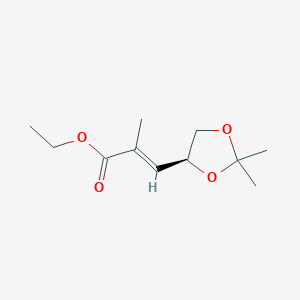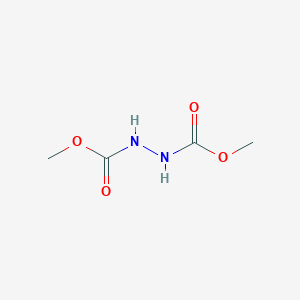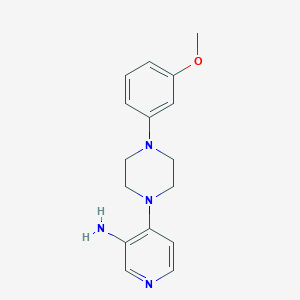![molecular formula C20H28O2S2 B107088 1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- CAS No. 16265-89-7](/img/structure/B107088.png)
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as ETMTM and is used in various scientific applications, including biochemical research and drug discovery.
Mecanismo De Acción
ETMTM works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, ETMTM can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
ETMTM has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the activity of certain enzymes and proteins, which can lead to reduced inflammation and the inhibition of cancer cell growth. Additionally, it has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ETMTM in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ETMTM is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving ETMTM. One area of interest is the development of new drugs based on the structure of ETMTM. Additionally, researchers may continue to study the mechanism of action of ETMTM in order to better understand its effects on the body. Finally, there may be opportunities to explore the use of ETMTM in other scientific applications, such as environmental monitoring or materials science.
Métodos De Síntesis
ETMTM is synthesized through a multi-step process that involves the reaction of naphthalene with various reagents, including sulfuric acid and methyl iodide. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ETMTM has been extensively studied in scientific research due to its potential applications in drug discovery. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
16265-89-7 |
|---|---|
Nombre del producto |
1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]- |
Fórmula molecular |
C20H28O2S2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
1,3,5,9-tetramethyl-3,9-bis(methylsulfanylmethyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,10-dione |
InChI |
InChI=1S/C20H28O2S2/c1-12-9-13-14-7-8-18(2,17(22)19(14,3)10-23-5)15(13)20(4,11-24-6)16(12)21/h7-9,13-15H,10-11H2,1-6H3 |
Clave InChI |
YGALRCQOXIFYJC-UHFFFAOYSA-N |
SMILES |
CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C |
SMILES canónico |
CC1=CC2C3C=CC(C2C(C1=O)(C)CSC)(C(=O)C3(C)CSC)C |
Sinónimos |
1,4a,5,8a-Tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-1,4-ethanonaphthalene-6,9(4H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



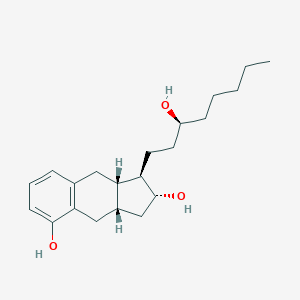
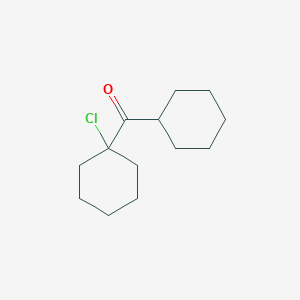
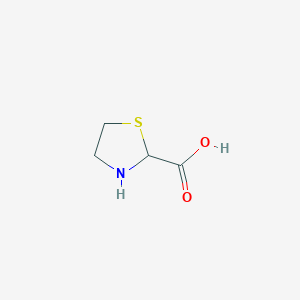
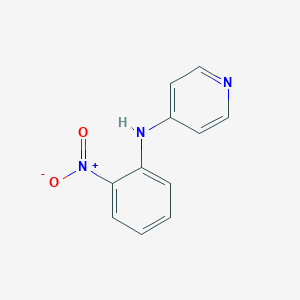
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
